Forchlorfenuron-d5: A Technical Guide for Researchers
Forchlorfenuron-d5: A Technical Guide for Researchers
For drug development professionals, researchers, and scientists, this in-depth technical guide provides a comprehensive overview of Forchlorfenuron-d5, including its chemical properties, structure, and its application in analytical methodologies.
Forchlorfenuron-d5 is the deuterated analogue of forchlorfenuron, a synthetic phenylurea derivative that acts as a plant growth regulator.[1] Due to its isotopic labeling, Forchlorfenuron-d5 serves as an excellent internal standard for the quantitative analysis of forchlorfenuron residues in various matrices, particularly in food and environmental samples.[2] Its use in analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), allows for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Core Chemical Information
Forchlorfenuron-d5 is structurally identical to forchlorfenuron, with the exception of five deuterium atoms replacing the hydrogen atoms on the phenyl ring. This isotopic substitution results in a higher molecular weight, which allows for its differentiation from the non-deuterated form in mass spectrometry-based analyses.
| Property | Value | Source |
| Chemical Name | N-(2-Chloro-4-pyridinyl)-N'-(phenyl-d5)urea | [1][2] |
| Synonyms | 1-(2-Chloro-4-pyridyl)-3-(phenyl-d5)urea, CPPU-d5 | [1] |
| CAS Number | 1398065-87-6 | |
| Molecular Formula | C₁₂H₅D₅ClN₃O | |
| Molecular Weight | 252.71 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥98% | |
| Storage | -20°C for long-term storage |
Chemical Structure
The chemical structure of Forchlorfenuron-d5 is characterized by a central urea moiety linking a 2-chloropyridine ring and a deuterated phenyl ring.
Caption: Chemical structure of Forchlorfenuron-d5.
Experimental Protocols
The primary application of Forchlorfenuron-d5 is as an internal standard in analytical methods for the determination of forchlorfenuron residues. Below is a representative experimental protocol for the analysis of forchlorfenuron in fruit samples using LC-MS/MS with Forchlorfenuron-d5 as an internal standard. This protocol is based on established methods for forchlorfenuron analysis, such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.
Objective: To quantify the concentration of forchlorfenuron in a fruit matrix using an internal standard method with Forchlorfenuron-d5.
Materials:
-
Forchlorfenuron analytical standard
-
Forchlorfenuron-d5 internal standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Homogenizer or blender
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of Forchlorfenuron (1 mg/mL) in methanol.
-
Prepare a stock solution of Forchlorfenuron-d5 (1 mg/mL) in methanol.
-
From the stock solutions, prepare a series of calibration standards in a suitable solvent (e.g., 90:10 water:acetonitrile with 0.1% formic acid) containing a constant concentration of Forchlorfenuron-d5 (e.g., 50 ng/mL) and varying concentrations of Forchlorfenuron (e.g., 1, 5, 10, 50, 100 ng/mL).
-
-
Sample Preparation (QuEChERS):
-
Homogenize a representative portion of the fruit sample (e.g., 10 g) until a uniform consistency is achieved.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add a known amount of Forchlorfenuron-d5 internal standard solution (e.g., 50 µL of a 10 µg/mL solution to achieve a final concentration of 50 ng/g).
-
Add 10 mL of acetonitrile.
-
Cap the tube and vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the upper acetonitrile layer (e.g., 1 mL) to a 2 mL microcentrifuge tube containing 150 mg of anhydrous MgSO₄, 50 mg of PSA, and 50 mg of C18.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
The supernatant is the final extract.
-
-
LC-MS/MS Analysis:
-
Transfer the final extract into an autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions (Example):
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix interferences.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS/MS) Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Monitor the following transitions (precursor ion > product ion):
-
Forchlorfenuron: e.g., m/z 248 > 129
-
Forchlorfenuron-d5: e.g., m/z 253 > 134
-
-
Optimize collision energy and other MS parameters for maximum sensitivity.
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Forchlorfenuron to the peak area of Forchlorfenuron-d5 against the concentration of Forchlorfenuron.
-
Determine the concentration of Forchlorfenuron in the sample extract from the calibration curve.
-
Calculate the final concentration of Forchlorfenuron in the original fruit sample, taking into account the initial sample weight and any dilution factors.
-
Logical Workflow for Analytical Method
Caption: Workflow for Forchlorfenuron quantification.
